molecular formula C8H14ClN B2471237 Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride CAS No. 99709-18-9

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride

Cat. No.: B2471237
CAS No.: 99709-18-9
M. Wt: 159.66
InChI Key: PERMSWGCYYTEMP-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride is a chemical compound with the molecular formula C8H13N·HCl. It is a bicyclic amine that features a unique structure, making it an interesting subject for various chemical and pharmaceutical studies. This compound is known for its stability and reactivity, which are essential properties for its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-5-en-2-amine hydrochloride typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclic compounds. These products have significant applications in different fields of chemistry and pharmaceuticals .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride has garnered interest for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial treatments. Its unique bicyclic structure allows for interactions with various biological targets, making it a candidate for drug development against multiple diseases.

Case Studies

  • Antiviral Agents : Research indicates that derivatives of bicyclo[2.2.2]octane can serve as antiviral agents, particularly against viruses like SARS-CoV-2. Compounds designed from this scaffold have shown promising inhibition of the viral 3CL protease, which is crucial for viral replication .
  • Calcium Channel Blockers : Certain derivatives of bicyclo[2.2.2]octane are being explored as intermediates in the synthesis of calcium channel blockers, which are vital for treating cardiovascular diseases .

Organic Synthesis

Synthetic Methodologies
The compound serves as a key intermediate in organic synthesis, particularly in the preparation of various bicyclic derivatives through innovative synthetic routes.

Synthetic Approaches

  • Diels-Alder Reactions : this compound can participate in Diels-Alder cycloadditions, allowing for the formation of complex structures with high stereochemical control .
  • Bridgehead Substitution : The compound's bridgehead position makes it an interesting target for nucleophilic substitution reactions, although traditionally these positions are inert . Recent advances have focused on developing methods to facilitate such reactions.

Structural Comparisons

The structural uniqueness of this compound allows for comparisons with other bicyclic compounds, highlighting its distinctive properties and reactivity patterns.

Compound NameStructure TypeNotable Properties
Bicyclo[2.2.1]heptan-2-oneBicyclic KetoneUsed as a precursor in organic synthesis
Bicyclo[3.3.0]octaneSaturated BicyclicExhibits different reactivity patterns
Bicyclo[3.3.3]undecaneLarger BicyclicPotential applications in materials science

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their

Biological Activity

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C8H13NHClC_8H_{13}N\cdot HCl, indicating the presence of a hydrochloride salt. Its bicyclic structure consists of a five-membered ring with an amine functional group, which allows for various chemical modifications, enhancing its versatility in synthetic organic chemistry and medicinal applications.

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with ammonia or an amine under controlled conditions, often in the presence of reducing agents to facilitate the formation of the amine group. The resulting amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to receptors or enzymes, thereby modulating their activity. However, detailed studies on its exact mechanism of action remain limited, and further research is needed to elucidate these pathways.

Antiviral Properties

Recent studies have explored the potential of bicyclic compounds related to bicyclo[2.2.2]oct-5-en-2-amine as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, fused bicyclo[2.2.2]octenes have shown promise as non-covalent inhibitors targeting the main protease (3CLpro) of SARS-CoV-2, with some derivatives exhibiting inhibition in the micromolar range (IC50 = 102.2 μM) . This suggests that bicyclo[2.2.2]octane derivatives could be further developed for antiviral therapies.

Antitumor Activity

Compounds similar in structure to bicyclo[2.2.2]oct-5-en-2-amine have previously demonstrated antitumor activity through mechanisms such as inhibition of human DNA topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells . Such findings highlight the potential for developing new anticancer agents based on this scaffold.

Case Studies

Study Focus Findings
Inhibition Assays on SARS-CoV-2 Evaluated fused bicyclo[2.2.2]octenes as 3CLpro inhibitorsSome compounds inhibited protease activity with IC50 values around 102 μM, indicating potential for drug development against COVID-19 .
Antitumor Activity Assessment Investigated analogs for cancer treatmentCertain derivatives showed significant inhibition of DNA topoisomerase II, suggesting efficacy in cancer therapy .

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h1,3,6-8H,2,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERMSWGCYYTEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99709-18-9
Record name bicyclo[2.2.2]oct-5-en-2-amine hydrochloride
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